cis-1-Amino-indan-2-carboxylic acid hydrochloride

Catalog No.
S1538492
CAS No.
135053-09-7
M.F
C10H12ClNO2
M. Wt
213.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-1-Amino-indan-2-carboxylic acid hydrochloride

CAS Number

135053-09-7

Product Name

cis-1-Amino-indan-2-carboxylic acid hydrochloride

IUPAC Name

(1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid;hydrochloride

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

InChI

InChI=1S/C10H11NO2.ClH/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13;/h1-4,8-9H,5,11H2,(H,12,13);1H/t8-,9+;/m1./s1

InChI Key

RTEVSRBBMHEIMH-RJUBDTSPSA-N

SMILES

C1C(C(C2=CC=CC=C21)N)C(=O)O.Cl

Synonyms

CIS-1-AMINO-INDAN-2-CARBOXYLIC ACID HYDROCHLORIDE

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)C(=O)O.Cl

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)N)C(=O)O.Cl

Organic Chemistry

Application Summary: cis-1-Amino-indan-2-carboxylic acid hydrochloride is an important building block in many areas of chemistry . This molecule is currently used as a skeleton in many ligands (BOX, PyBOX…), catalysts, and chiral auxiliaries . Moreover, it has been incorporated in numerous bioactive structures .

Methods of Application: The major issues during its synthesis are the control of cis-selectivity, for which various strategies have been devised, and the enantioselectivity of the reaction . This review highlights the various methodologies implemented over the last few decades to access cis-1-amino-2-indanol in racemic and enantioselective manners . In addition, the various substitution patterns on the aromatic ring and their preparations are listed .

Results or Outcomes: cis-1-Amino-2-indanol plays a central role in organic synthesis as a ligand or chiral auxiliary due to its rigid cyclic skeleton . This structure is the key moiety of BOX and PyBOX ligands widely used in asymmetric catalysis . Notably, oxazaborilidine catalysts derived from cis-1-amino-2-indanol are often more efficient than other chiral 1-amino-2-alcohol structures in the enantioselective reduction in carbonyl compounds . In addition, cis-1-amino-2-indanol is an important derivative when used as a chiral auxiliary in several asymmetric transformations, such as diastereoselective enolate alkylation or diastereoselective reduction . This compound, like other chiral amines, also has applications in the resolution of racemic carboxylic acid bearing a chiral carbon at position α . It is also an interesting substructure for drug design. It is present in Indinavir sulfate (Crixivan ® ), an HIV protease inhibitor for the treatment of acquired immunodeficiency syndrome (AIDS) developed by Merck (Rahway, NJ, USA) , or in KNI-10006 for anti-malarial treatment .

Medicinal Chemistry

Application Summary: cis-1-Amino-indan-2-carboxylic acid hydrochloride is an interesting substructure for drug design . It is present in Indinavir sulfate (Crixivan ® ), an HIV protease inhibitor for the treatment of acquired immunodeficiency syndrome (AIDS) developed by Merck (Rahway, NJ, USA) . It is also used in KNI-10006 for anti-malarial treatment .

Methods of Application: The compound is incorporated into the drug structure during the synthesis process . The exact method of incorporation would depend on the specific synthesis pathway used for the drug .

Results or Outcomes: The incorporation of cis-1-Amino-indan-2-carboxylic acid hydrochloride into these drugs has been successful, and these drugs have been used effectively in the treatment of their respective diseases .

Asymmetric Transformations

Application Summary: cis-1-Amino-indan-2-carboxylic acid hydrochloride is an important derivative when used as a chiral auxiliary in several asymmetric transformations, such as diastereoselective enolate alkylation or diastereoselective reduction .

Methods of Application: The compound is used as a chiral auxiliary in the reaction, helping to control the stereochemistry of the product . The exact method of use would depend on the specific reaction conditions and the desired product .

Results or Outcomes: The use of cis-1-Amino-indan-2-carboxylic acid hydrochloride as a chiral auxiliary can significantly improve the enantioselectivity of the reaction, leading to higher yields of the desired enantiomer .

Cis-1-Amino-indan-2-carboxylic acid hydrochloride is a chemical compound with the empirical formula C₁₀H₁₁NO₂·HCl and a molecular weight of 213.66 g/mol. It is classified as an amino acid derivative and is notable for its unique structure, which includes an indan ring system. This compound is often utilized in biochemical research, particularly in proteomics and drug development due to its potential biological activity and structural properties .

Typical of amino acids, including:

  • Decarboxylation: Under certain conditions, it may lose its carboxyl group, forming an amine.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amino group can react with carboxylic acids to form amides, which are important in peptide synthesis.

These reactions are crucial for its application in synthesizing more complex molecules in medicinal chemistry.

Research indicates that cis-1-amino-indan-2-carboxylic acid hydrochloride exhibits various biological activities. It may act as a neurotransmitter or modulator, influencing pathways relevant to neurological functions. Its structural similarity to other amino acids allows it to interact with biological systems effectively. Studies suggest potential roles in:

  • Neurotransmission: Possible modulation of neurotransmitter release.
  • Antioxidant activity: May exhibit protective effects against oxidative stress.
  • Antimicrobial properties: Some derivatives show activity against specific bacterial strains.

Cis-1-Amino-indan-2-carboxylic acid hydrochloride can be synthesized through several methods:

  • Starting from Indan Derivatives: Utilizing indan as a starting material, the introduction of an amino group and carboxylic acid functionality can be achieved through various chemical transformations such as nucleophilic substitutions or electrophilic additions.
  • Enzymatic Synthesis: Certain enzymes may facilitate the formation of this compound by catalyzing reactions that introduce the necessary functional groups.
  • Chemical Modification: Existing amino acids can be chemically modified to incorporate the indan structure through cyclization or other organic reactions.

These methods highlight the versatility of synthetic approaches available for producing this compound .

Cis-1-Amino-indan-2-carboxylic acid hydrochloride has several applications in scientific research:

  • Proteomics Research: Used as a biochemical tool for studying protein interactions and functions.
  • Drug Development: Investigated for its potential as a lead compound in developing new therapeutic agents targeting neurological disorders.
  • Chemical Biology: Serves as a building block for synthesizing more complex biologically active molecules.

Its unique structure makes it a valuable compound in various fields of study .

Interaction studies involving cis-1-amino-indan-2-carboxylic acid hydrochloride focus on its binding affinities with various biological targets:

  • Receptor Binding: Research indicates that this compound may bind to neurotransmitter receptors, influencing signaling pathways.
  • Protein Interactions: Studies have shown potential interactions with proteins involved in metabolic processes, suggesting roles in cellular regulation.

Understanding these interactions is crucial for elucidating its biological roles and therapeutic potential .

Cis-1-Amino-indan-2-carboxylic acid hydrochloride shares structural features with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
L-TryptophanContains an indole ringPrecursor to serotonin
L-TyrosineContains a phenolic groupPrecursor to dopamine
5-HydroxytryptophanHydroxylated tryptophanInvolved in serotonin synthesis
PhenylalanineAromatic amino acidPrecursor to tyrosine

Cis-1-amino-indan-2-carboxylic acid hydrochloride is unique due to its indan structure, which provides distinct chemical reactivity and biological properties compared to these similar compounds .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H303 (100%): May be harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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